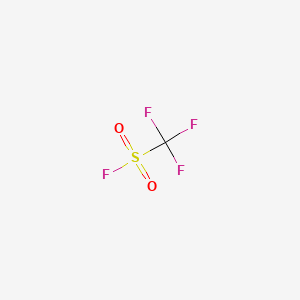

Trifluoromethanesulfonyl fluoride

Cat. No. B1329296

Key on ui cas rn:

335-05-7

M. Wt: 152.07 g/mol

InChI Key: SLVAEVYIJHDKRO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07115771B2

Procedure details

In a 1 L three-neck flask equipped with a thermometer and a reflux condenser were placed 350 g of acetonitrile, 70.7 g (0.699 mol) of triethylamine, 33.1 g (0.200 mol) of 2-aminoethyl 2-methylacrylate hydrochloride, and 0.2 g of phenothiazine, followed by cooling to −30° C. with stirring. After the inner temperature reached −30° C., 36.5 g (0.240 mol) of trifluoromethanesulfonyl fluoride was introduced into the slurry as a gas over a period of 1 hour. After completion of the introduction, the mixture was continued to stir for further 1 hour and then warmed to room temperature. The solvent acetonitrile and unreacted trifluoromethanesulfonyl fluoride were removed by evaporation from the reaction solution under reduced pressure. One litter of diisopropyl ether was added thereto to form a suspension and the precipitated triethylamine hydrochloride and triethylamine hydrofluoride were removed by filtration. To the filtrate was added 200 mL of an 18% aqueous calcium chloride solution, followed by washing and separation into two layers. Furthermore, the organic layer was washed with 200 g of a 10% aqueous sodium chloride solution three times. The organic layer was dried over 40 g of magnesium sulfate. After removal of the magnesium sulfate by filtration, 0.2 g of phenothiazine was added thereto and the solvent was removed by evaporation to obtain 44.2 g of a crude organic matter. The crude organic matter was distilled under reduced pressure and a fraction of 105 to 115° C./13 Pa was collected, whereby 36.0 g of 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate was obtained. Gas chromatographic investigation of composition thereof revealed that objective 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate was 97.5%. The resulting organic matter was crystallized from diisopropyl ether/n-hexane to obtain 32.4 g of white crystals. Gas chromatographic investigation of composition thereof revealed that objective 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate was 99.0%. The yield was 61.4%.

Identifiers

|

REACTION_CXSMILES

|

C(N(CC)CC)C.Cl.[CH3:9][C:10](=[CH2:17])[C:11]([O:13][CH2:14][CH2:15][NH2:16])=[O:12].[F:18][C:19]([F:25])([F:24])[S:20](F)(=[O:22])=[O:21]>C1C2NC3C(=CC=CC=3)SC=2C=CC=1.C(#N)C>[CH3:17][C:10](=[CH2:9])[C:11]([O:13][CH2:14][CH2:15][NH:16][S:20]([C:19]([F:25])([F:24])[F:18])(=[O:22])=[O:21])=[O:12] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

70.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

33.1 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CC(C(=O)OCCN)=C

|

Step Three

|

Name

|

|

|

Quantity

|

36.5 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=CC=2SC3=CC=CC=C3NC12

|

Step Five

|

Name

|

|

|

Quantity

|

350 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 1 L three-neck flask equipped with a thermometer and a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached −30° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for further 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent acetonitrile and unreacted trifluoromethanesulfonyl fluoride were removed by evaporation from the reaction solution under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

One litter of diisopropyl ether was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a suspension

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitated triethylamine hydrochloride and triethylamine hydrofluoride were removed by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the filtrate was added 200 mL of an 18% aqueous calcium chloride solution

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separation into two layers

|

WASH

|

Type

|

WASH

|

|

Details

|

Furthermore, the organic layer was washed with 200 g of a 10% aqueous sodium chloride solution three times

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over 40 g of magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration, 0.2 g of phenothiazine

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed by evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 44.2 g of a crude organic matter

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The crude organic matter was distilled under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a fraction of 105 to 115° C./13 Pa was collected

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(=O)OCCNS(=O)(=O)C(F)(F)F)=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 36 g | |

| YIELD: CALCULATEDPERCENTYIELD | 68.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |